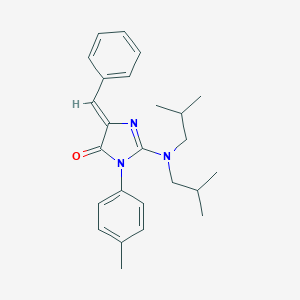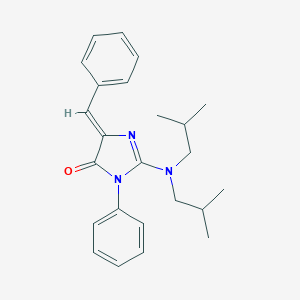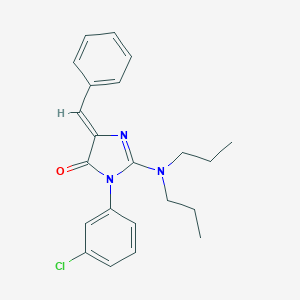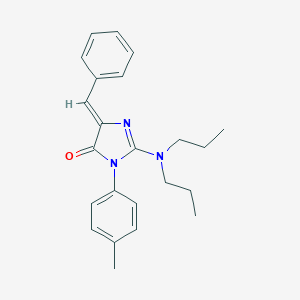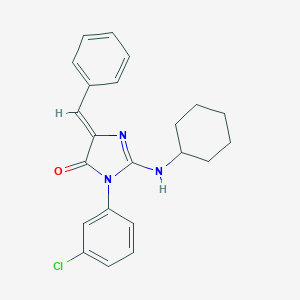![molecular formula C35H49NO2 B295986 2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline, also known as DDQ, is a fluorescent dye that has been widely used in scientific research. DDQ is a member of the quinoline family and has been found to have a variety of applications in various fields of research due to its unique properties.
Mecanismo De Acción
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline works by undergoing photo-induced electron transfer (PET) when exposed to light. This process results in a change in the fluorescence properties of this compound, which can be used to monitor biological processes. The PET process is highly dependent on the environment surrounding this compound, making it an ideal probe for studying biological systems.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is not known to have any significant biochemical or physiological effects. It has been used in numerous in vitro and in vivo studies without any reported adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline in lab experiments include its high sensitivity, selectivity, and low toxicity. This compound is also relatively easy to synthesize and can be used in a variety of applications. However, the limitations of using this compound include its limited solubility in aqueous solutions, which can limit its use in certain biological systems.
Direcciones Futuras
There are numerous future directions for the use of 2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline in scientific research. One potential application is in the development of biosensors for the detection of biomolecules. This compound could also be used in the development of new fluorescent dyes with improved properties. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Métodos De Síntesis
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline can be synthesized through a two-step process. The first step involves the synthesis of 4-(dodecyloxy)benzaldehyde, which is then reacted with 8-hydroxyquinoline to produce this compound. This process has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline has been extensively used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to investigate various biological processes, such as protein-protein interactions, enzyme kinetics, and cell signaling pathways. This compound has also been used in the development of biosensors and in drug discovery.
Propiedades
Fórmula molecular |
C35H49NO2 |
|---|---|
Peso molecular |
515.8 g/mol |
Nombre IUPAC |
2-[(Z)-2-(4-dodecoxyphenyl)ethenyl]-8-hexoxyquinoline |
InChI |
InChI=1S/C35H49NO2/c1-3-5-7-9-10-11-12-13-14-16-28-37-33-26-21-30(22-27-33)20-24-32-25-23-31-18-17-19-34(35(31)36-32)38-29-15-8-6-4-2/h17-27H,3-16,28-29H2,1-2H3/b24-20- |
Clave InChI |
DUVGZEPKBSFNHK-GFMRDNFCSA-N |
SMILES isomérico |
CCCCCCCCCCCCOC1=CC=C(C=C1)/C=C\C2=NC3=C(C=CC=C3OCCCCCC)C=C2 |
SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3OCCCCCC)C=C2 |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3OCCCCCC)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


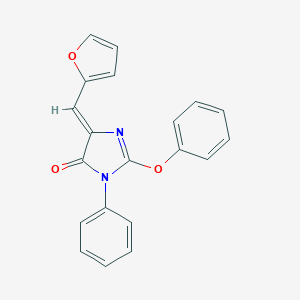

![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)





